1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole
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Description
1-(2-Chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole (CFMB) is a synthetic benzimidazole molecule developed by research scientists. It is a multi-functional compound that has a variety of applications in scientific research, including drug discovery, biochemistry, and physiology. CFMB has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Additionally, CFMB has been used in laboratory experiments to evaluate the biochemical and physiological effects of various compounds on cells.
Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole is part of a broader category of compounds known for their versatile applications in scientific research, particularly in the synthesis and study of benzimidazole derivatives. For instance, the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives demonstrates the chemical's role in creating new molecules with potential biological activities. The process involves fluorination from benzylic alcohols, highlighting the compound's utility in exploring new chemical spaces (Hida, Beney, Robert, & Luu-Duc, 1995).
Biological Activities and Applications
Benzimidazole derivatives, including 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole, are studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds have been synthesized and evaluated for their potential as therapeutic agents in treating conditions like diabetes and infections. For example, specific derivatives have demonstrated significant activities against both Gram-positive and Gram-negative bacteria, suggesting their importance in developing new antimicrobial treatments (Menteşe, Ülker, & Kahveci, 2015).
Antiviral and Antifungal Potential
The compound's derivatives have also been identified for their antiviral and antifungal potential, offering new avenues for the treatment of infectious diseases. This includes the discovery of novel substances that inhibit the replication of viruses and fungi, showcasing the compound's role in the development of new antiviral and antifungal agents (De Palma et al., 2008).
Antitumor and DNA Interaction Studies
Research into benzimidazole derivatives extends into anticancer activities, where these compounds have been evaluated for their ability to interact with DNA and exhibit antitumor properties. Studies have shown that certain benzimidazole derivatives can effectively intercalate into DNA, potentially blocking DNA replication and exhibiting strong antimicrobial activity. This underscores the compound's significance in cancer research and the development of novel anticancer therapies (Zhang, Lin, Rasheed, & Zhou, 2014).
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2/c1-16-9-11-17(12-10-16)13-14-23-26-21-7-2-3-8-22(21)27(23)15-18-19(24)5-4-6-20(18)25/h2-14H,15H2,1H3/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHLQJQDOKGNAK-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole |
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